Verrucarin A

描述

准备方法

化学反应分析

Interaction with Steroid Receptor Coactivator-3

Recent studies have identified verrucarin A as a selective inhibitor of steroid receptor coactivator-3 (SRC-3). It does not bind directly to SRC-3 but inhibits its function through interactions with upstream signaling pathways. This property has implications for cancer treatment, as it sensitizes cancer cells to other therapeutic agents while sparing normal cells.

Modulation of Apoptotic Pathways

This compound has been shown to enhance apoptosis in various cancer cell lines by modulating tumor necrosis factor-alpha (TNFα) signaling pathways. It reduces phosphorylation of inositol-requiring enzyme 1 alpha (IREα), thereby inhibiting endoplasmic reticulum stress-induced apoptosis.

-

Research Findings

Recent research highlights the dual role of this compound in both promoting apoptosis in cancer cells and inhibiting protein synthesis:

-

Cytotoxicity : this compound exhibits IC50 values in the low nanomolar range against various cancer cell lines, demonstrating significant potency without affecting normal liver cells .

-

SRC-3 Inhibition : Studies reveal that this compound selectively down-regulates SRC-3 levels without impacting other coactivators like CARM-1 or p300 .

This compound represents a fascinating compound with complex chemical reactions and significant biological implications. Its ability to inhibit protein synthesis and modulate critical signaling pathways positions it as a candidate for further research in cancer therapeutics, despite its inherent toxicity.

-

References

科学研究应用

Anticancer Properties

Verrucarin A exhibits strong cytotoxic effects against various cancer cell lines, making it a candidate for cancer treatment.

- Mechanism of Action : The compound has been shown to induce apoptosis and inhibit cell proliferation by interfering with cell cycle regulatory proteins such as cyclin D1/E and protein kinase B (AKT) pathways. It also affects the nuclear factor kappa B (NF-κB) and mammalian target of rapamycin (mTOR) signaling pathways, which are crucial for tumor survival and growth .

-

Case Studies :

- Glioblastoma Treatment : A study demonstrated that this compound, delivered via monoclonal antibody-directed extracellular vesicles, effectively targeted glioblastoma cells. This approach allowed the compound to penetrate the blood-brain barrier and showed promising results in reducing tumor growth in xenograft models .

- Combination Therapy : Research indicated that this compound sensitizes cancer cells to other anticancer drugs, enhancing their efficacy without affecting normal cells. This selective action is particularly beneficial in combination therapies for various cancers .

Inhibition of Cell Migration

This compound has been observed to inhibit the migration of cancer cells, which is a critical factor in cancer metastasis.

- Wound Healing Assays : In studies using H1299 lung cancer cells, this compound significantly reduced cell migration in wound healing assays, suggesting its potential role in preventing metastasis .

Regulation of Endoplasmic Reticulum Stress

This compound has shown potential as an endoplasmic reticulum (ER) stress regulator.

- Mechanism : It inhibits tunicamycin-induced ER stress in rat liver cells by downregulating the expression of ER stress-related genes such as GRP78, CHOP, and XBP-1. This action may provide therapeutic avenues for diseases associated with ER stress, including diabetes and obesity .

- Experimental Findings : In FaO rat liver cells, treatment with this compound resulted in decreased phosphorylation of IRE1α and reduced levels of GRP78, indicating its role in modulating ER stress responses .

Toxicological Considerations

While this compound has therapeutic potential, it is also recognized as a mycotoxin with toxic properties.

- Toxicity Assessment : Research indicates that this compound can induce adverse effects at high concentrations, necessitating careful evaluation in therapeutic contexts . Its toxicological profile must be thoroughly understood to mitigate risks when used in clinical settings.

Summary of Findings

The following table summarizes key findings regarding the applications of this compound:

作用机制

麦角毒素A 主要通过抑制蛋白质生物合成发挥其作用。 它阻止肽基转移酶的活性,肽基转移酶是翻译过程中蛋白质延伸至关重要的酶 . 这种抑制导致不完整多肽的积累,并最终触发受影响细胞的凋亡 . 麦角毒素A 还激活各种信号通路,包括丝裂原活化蛋白激酶通路,这有助于其细胞毒性作用 .

类似化合物:

- 罗里丁A

- 毒素H

- T-2 毒素

比较: 麦角毒素A 在单端孢霉烯中是独一无二的,因为它具有特定的取代模式,并且存在将 C-4 和 C-15 位置连接起来的额外环 . 这种结构特征使其与其他单端孢霉烯相比具有更高的细胞毒性 . 虽然罗里丁A 和毒素H 等化合物也表现出强烈的细胞毒性作用,但麦角毒素A 的独特结构使其在抑制蛋白质合成和诱导凋亡方面特别有效 .

相似化合物的比较

- Roridin A

- Satratoxin H

- T-2 Toxin

Comparison: Verrucarin A is unique among trichothecenes due to its specific substitution pattern and the presence of an additional ring linking the C-4 and C-15 positions . This structural feature contributes to its high cytotoxicity compared to other trichothecenes . While compounds like Roridin A and Satratoxin H also exhibit potent cytotoxic effects, this compound’s unique structure makes it particularly effective in inhibiting protein synthesis and inducing apoptosis .

生物活性

Verrucarin A (VC-A) is a macrocyclic trichothecene mycotoxin produced by the fungus Myrothecium verrucaria. This compound has garnered attention in the field of cancer research due to its potent biological activities, particularly its antiproliferative and pro-apoptotic effects against various cancer cell lines. VC-A's mechanisms of action involve inhibition of cell cycle progression, induction of apoptosis, and modulation of signaling pathways associated with cell survival and stress responses.

Anticancer Properties

This compound exhibits significant anticancer activity across various cancer types. Research indicates that VC-A can inhibit cell proliferation and induce apoptosis in breast cancer and pancreatic ductal adenocarcinoma (PDA) cells. The following table summarizes key findings from studies on the biological activity of VC-A:

- Cell Cycle Arrest : VC-A inhibits key regulatory proteins involved in the cell cycle, such as cyclin D1 and cyclin E, leading to S phase arrest in cancer cells .

- Induction of Apoptosis : The compound activates apoptotic pathways by increasing levels of pro-apoptotic factors and decreasing anti-apoptotic proteins like Bcl-2 .

- Inhibition of Signaling Pathways : VC-A disrupts several prosurvival signaling pathways, including the PI3K/Akt/mTOR pathway, which are crucial for cancer cell survival and proliferation .

Study on Glioblastoma Treatment

A recent study explored the use of VC-A delivered via monoclonal antibody-directed extracellular vesicles (mAb-EV). This approach significantly enhanced the compound's efficacy against glioblastoma by ensuring targeted delivery across the blood-brain barrier. The study demonstrated that mAb-EV could effectively deliver VC-A to intracranial glioblastoma xenografts, leading to notable cytotoxic effects on tumor cells while sparing normal brain tissue .

Study on Hepatic Cells

Another investigation focused on the effects of VC-A on tunicamycin-induced endoplasmic reticulum (ER) stress in FaO rat liver cells. The results indicated that VC-A could inhibit ER stress-related gene expressions, suggesting a protective role against cellular stress induced by various agents .

属性

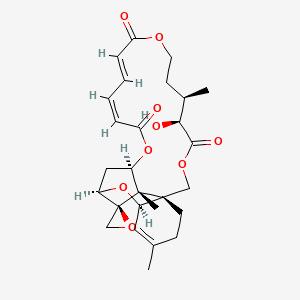

IUPAC Name |

(1R,3R,8R,12S,13R,18E,20Z,24R,25S,26S)-12-hydroxy-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,18,20-triene-26,2'-oxirane]-11,17,22-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34O9/c1-16-8-10-26-14-33-24(31)23(30)17(2)9-11-32-21(28)6-4-5-7-22(29)36-18-13-20(35-19(26)12-16)27(15-34-27)25(18,26)3/h4-7,12,17-20,23,30H,8-11,13-15H2,1-3H3/b6-4+,7-5-/t17-,18-,19-,20-,23+,25-,26-,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLUGUZJQJYVUHS-IDXDZYHTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCOC(=O)C=CC=CC(=O)OC2CC3C4(C2(C5(CCC(=CC5O3)C)COC(=O)C1O)C)CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCOC(=O)/C=C/C=C\C(=O)O[C@@H]2C[C@@H]3[C@]4([C@]2([C@]5(CCC(=C[C@H]5O3)C)COC(=O)[C@H]1O)C)CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101017607 | |

| Record name | Verrucarin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; [Merck Index] | |

| Record name | Verrucarin A | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9602 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3148-09-2 | |

| Record name | Verrucarin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003148092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Verrucarin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Verrucarin� A from Myrothecium sp. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VERRUCARIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OL62X66O4I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。